molecular formula C5H9F3Si B14289260 Silane, trifluoro(3-methyl-2-butenyl)- CAS No. 114067-34-4

Silane, trifluoro(3-methyl-2-butenyl)-

Cat. No.: B14289260
CAS No.: 114067-34-4
M. Wt: 154.20 g/mol
InChI Key: FQZOEQIJCNKSCE-UHFFFAOYSA-N
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Description

Silane, trifluoro(3-methyl-2-butenyl)-: is an organosilicon compound with the molecular formula C5H9F3Si. This compound is characterized by the presence of a trifluoromethyl group attached to a silane moiety, along with a 3-methyl-2-butenyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, trifluoro(3-methyl-2-butenyl)- typically involves the reaction of a trifluoromethylsilane precursor with a 3-methyl-2-butenyl halide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the coupling of the two components. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of Silane, trifluoro(3-methyl-2-butenyl)- may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Silane, trifluoro(3-methyl-2-butenyl)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups .

Scientific Research Applications

Chemistry: Silane, trifluoro(3-methyl-2-butenyl)- is used as a building block in the synthesis of more complex organosilicon compounds.

Biology and Medicine: In biological and medical research, this compound is studied for its potential use in drug development. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making Silane, trifluoro(3-methyl-2-butenyl)- a valuable intermediate in medicinal chemistry .

Industry: In the industrial sector, Silane, trifluoro(3-methyl-2-butenyl)- is used in the production of specialty coatings, adhesives, and sealants. Its ability to impart unique properties, such as hydrophobicity and chemical resistance, makes it an important component in various formulations .

Mechanism of Action

The mechanism by which Silane, trifluoro(3-methyl-2-butenyl)- exerts its effects involves the interaction of its trifluoromethyl group with molecular targets. The trifluoromethyl group is highly electronegative, which can influence the electronic properties of the compound and its interactions with other molecules. This can lead to changes in reactivity, binding affinity, and overall chemical behavior .

Comparison with Similar Compounds

  • Silane, trifluoro(2-methyl-2-propenyl)-
  • Silane, trifluoro(3-methyl-1-butenyl)-
  • Silane, trifluoro(4-methyl-2-pentenyl)-

Comparison: Compared to these similar compounds, Silane, trifluoro(3-methyl-2-butenyl)- is unique due to the specific positioning of the trifluoromethyl and 3-methyl-2-butenyl groups. This unique structure can result in different reactivity and properties, making it suitable for specific applications where other compounds may not be as effective .

Properties

CAS No.

114067-34-4

Molecular Formula

C5H9F3Si

Molecular Weight

154.20 g/mol

IUPAC Name

trifluoro(3-methylbut-2-enyl)silane

InChI

InChI=1S/C5H9F3Si/c1-5(2)3-4-9(6,7)8/h3H,4H2,1-2H3

InChI Key

FQZOEQIJCNKSCE-UHFFFAOYSA-N

Canonical SMILES

CC(=CC[Si](F)(F)F)C

Origin of Product

United States

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